![molecular formula C8H6ClN3O B3030569 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920966-13-8](/img/structure/B3030569.png)
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Overview
Description
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a chemical compound with the CAS Number: 920966-13-8 . It has a molecular weight of 195.61 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide were not found in the search results, similar compounds have been synthesized using microwave techniques . More detailed synthesis methods may be available in specialized chemical literature or databases.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClN3O/c9-6-4-1-2-11-8(4)12-3-5(6)7(10)13/h1-3H, (H2,10,13) (H,11,12) . This indicates the presence of a pyrrolopyridine skeleton in the molecule . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .Physical And Chemical Properties Analysis
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a solid at room temperature . The compound’s InChI key is VQUZOZOEDPTJRR-UHFFFAOYSA-N .Scientific Research Applications
Chemical Industry
It is a light yellow to brown powder or crystal . The compound is air sensitive and should be stored under inert gas .
Charge Density Analysis
The experimental charge density distribution in “4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” has been carried out using high resolution X-ray diffraction data . This analysis helps in understanding the topological features and electronic structure of the compound .
Density Functional Theory (DFT) Studies
The electronic structure of “4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” has been calculated by density functional theory (DFT) at the BLYP level . A large HOMO–LUMO energy gap (3.59 eV; HOMO is the highest occupied molecular orbital and LUMO is the lowest unoccupied molecular orbital) implies a high kinetic stability of the title compound .
Biological Activity
The compound has shown efficacy in reducing blood glucose . Therefore, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Cancer Research
In cancer research, the effect of “4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” on the migration and invasion abilities of 4T1 cells has been evaluated . This could potentially lead to new therapeutic strategies for cancer treatment.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play a crucial role in cell proliferation, differentiation, and angiogenesis, making them significant targets in cancer therapy .
Mode of Action
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide interacts with its targets (FGFRs) by inhibiting their activity . This inhibition disrupts the normal signaling pathways of the FGFRs, leading to changes in cellular processes such as cell proliferation .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Under normal conditions, FGFRs activate signal transducers and activators of transcription proteins (STATs) in the cytoplasm . The inhibition of fgfrs by 4-chloro-1h-pyrrolo[2,3-b]pyridine-5-carboxamide disrupts this process, affecting downstream effects such as gene transcription and cytokine-responsive gene expression .
Result of Action
The molecular and cellular effects of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting FGFRs, the compound disrupts cell signaling pathways, leading to these effects .
Action Environment
The action, efficacy, and stability of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can be influenced by various environmental factors. For instance, the compound is air-sensitive and should be stored under inert gas . Other factors such as pH, temperature, and presence of other molecules can also affect the compound’s action.
properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-4-1-2-11-8(4)12-3-5(6)7(10)13/h1-3H,(H2,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUZOZOEDPTJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736048 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
CAS RN |
920966-13-8 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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